molecular formula C15H16N2O2 B108037 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 72955-96-5

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Cat. No. B108037
CAS RN: 72955-96-5
M. Wt: 256.3 g/mol
InChI Key: UUUATVREIARQHR-UHFFFAOYSA-N
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Description

The compound 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a derivative of carbazole, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied. These related compounds include 1,3-bis(carbazol-9-yl)propan-2-ol and its derivatives, which exhibit interesting photophysical, electrochemical, and thermal properties due to the presence of the carbazole chromophore .

Synthesis Analysis

The synthesis of related carbazole derivatives, such as 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, involves the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde in absolute ethanol under stirring conditions. This reaction typically yields the desired product within 0.5 hours and with excellent yield . Although the synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is not described, it is likely that a similar condensation approach could be used, possibly involving a carbazole alcohol and an amine.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is often analyzed using various spectroscopic and computational methods. For instance, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and 1H & 13C-NMR. Computational studies, including density functional theory (DFT) calculations, were performed to understand the molecular electrostatic potential (MEP), Mulliken charge distribution, and optimized structure . These techniques could similarly be applied to analyze the molecular structure of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol.

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives can be inferred from studies on similar compounds. For example, the photopolymerization of glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers was initiated with diphenyliodonium tetrafluoroborate, and dark polymerization in solutions was initiated with boron trifluoride etherate . These reactions suggest that carbazole derivatives can participate in polymerization processes, which could be relevant for the chemical reactions of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are characterized by their photophysical, electrochemical, and thermal behaviors. The UV and fluorescence spectra of these compounds exhibit similar profiles due to the carbazole chromophore. No excimer emission was observed for dilute solutions of monomers or polymers. Electrochemical coupling was observed for all synthesized monomers and polymers by cyclic voltammetry. The thermal degradation of these compounds begins at temperatures ranging from 317 to 402 degrees Celsius, and the glass transition temperatures of the monomers and polymers range from 43 to 125 degrees Celsius . These properties are indicative of the stability and potential applications of carbazole derivatives, including 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol.

Scientific Research Applications

Structural Analysis and Computational Studies

  • Warad et al. (2018) conducted a study on a compound related to 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, focusing on its formation, physical analysis, and computational studies. The research included molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization, providing insights into the structural and electronic properties of such compounds (Warad et al., 2018).

Drug Substance Profile

  • A profile of Carvedilol, which contains the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol structure, was provided by Beattie et al. (2013). This includes its physical characteristics, stability, and methods of analysis, but does not discuss drug use or side effects (Beattie, Phadke, & Novakovic, 2013).

Synthesis of Intermediates

Antifungal and Antibacterial Activity

  • A study by Rad et al. (2016) investigated novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, including derivatives of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol. The compounds showed promising antifungal and antibacterial activities (Rad et al., 2016).

Crystal Structure Analysis

  • Chernyshev et al. (2010) reported on the crystal structure of Carvedilol dihydrogen phosphate propan-2-ol solvate, which includes the 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol structure. This study offers detailed insights into the molecular and crystal structure (Chernyshev, Kukushkin, & Velikodny, 2010).

Bioactivity Studies

  • Srinivasulu et al. (2007) synthesized novel compounds based on 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol and evaluated their antifungal and antibacterial activities. This research contributes to understanding the bioactive potential of such compounds (Srinivasulu, Kumar, Raju, & Reddy, 2007).

Future Directions

The future directions for “1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol” could involve further exploration of its pharmaceutical applications, given its importance as a reactant in the preparation of carvedilol . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, could be beneficial.

properties

IUPAC Name

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUATVREIARQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565058, DTXSID701266981
Record name 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

CAS RN

72955-96-5, 143412-40-2
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72955-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HK Lim, J Chen, C Sensenhauser… - … Journal Devoted to …, 2007 - Wiley Online Library
Performance evaluation of accurate mass measurement by the LTQ/Orbitrap, at a resolving power of 60 000 and in external calibration mode, indicated that the Orbitrap is capable of …

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